Benzenediazonium, 4-methyl-, chloride

Descripción

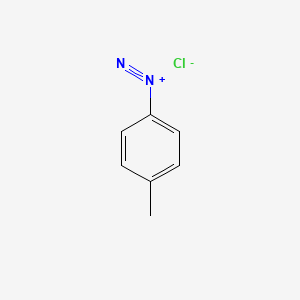

Benzenediazonium, 4-methyl-, chloride (C₇H₇ClN₂), also known as 4-methylbenzenediazonium chloride, is a diazonium salt featuring a methyl group (-CH₃) at the para position of the benzene ring. Diazonium salts are highly reactive intermediates in organic synthesis, widely used in the production of azo dyes, pharmaceuticals, and fine chemicals via coupling or substitution reactions . The methyl substituent modulates the compound’s electronic and steric properties, influencing its stability and reactivity compared to unsubstituted benzenediazonium chloride or derivatives with other functional groups.

Propiedades

Número CAS |

2028-84-4 |

|---|---|

Fórmula molecular |

C7H7ClN2 |

Peso molecular |

154.6 g/mol |

Nombre IUPAC |

4-methylbenzenediazonium;chloride |

InChI |

InChI=1S/C7H7N2.ClH/c1-6-2-4-7(9-8)5-3-6;/h2-5H,1H3;1H/q+1;/p-1 |

Clave InChI |

ITDKGJIKBWSABM-UHFFFAOYSA-M |

SMILES |

CC1=CC=C(C=C1)[N+]#N.[Cl-] |

SMILES canónico |

CC1=CC=C(C=C1)[N+]#N.[Cl-] |

Sinónimos |

4-methylbenzenediazonium 4-methylbenzenediazonium chloride 4-methylbenzenediazonium sulfate (1:1) salt 4-methylbenzenediazonium sulfate (2:1) salt 4-methylbenzenediazonium tetrafluoroborate salt 4-methylbenzenediazonium triiodide |

Origen del producto |

United States |

Comparación Con Compuestos Similares

Substituent Effects on Stability and Reactivity

Benzenediazonium Chloride (Parent Compound)

- Molecular Formula : C₆H₅ClN₂

- Stability : Stable at 0–5°C but decomposes upon warming, releasing nitrogen gas. Soluble in water but sensitive to hydrolysis .

- Reactivity: Undergoes Sandmeyer reactions (e.g., with CuCl/HCl to form chlorobenzene) and coupling reactions with aromatic amines or phenols .

4-Methylbenzenediazonium Chloride

- Molecular Formula : C₇H₇ClN₂

- Stability : The electron-donating methyl group enhances stability slightly compared to the parent compound by inductive effects, though it remains less stable than salts with stronger electron-donating groups (e.g., -OCH₃ or -N(CH₃)₂) .

- Reactivity : Participates in azo coupling reactions, as demonstrated in the synthesis of thiazolo[4,5-d]thiazole derivatives. The methyl group directs electrophilic substitution to the ortho and para positions of coupling partners .

4-Methoxybenzenediazonium Chloride

- Molecular Formula : C₇H₇ClN₂O

- Stability : The methoxy group (-OCH₃) provides resonance stabilization, significantly enhancing stability compared to the methyl derivative. This allows for broader synthetic utility under milder conditions .

- Reactivity : Electron-rich due to resonance donation, facilitating coupling reactions with electron-deficient aromatics. Used in synthesizing azo dyes and pharmaceutical intermediates .

4-Chlorobenzenediazonium Chloride

- Molecular Formula : C₆H₄Cl₂N₂

- Stability : The electron-withdrawing chloro group (-Cl) reduces stability by destabilizing the diazonium ion. Requires stricter low-temperature handling .

- Reactivity : Primarily used in electrophilic substitutions where the -Cl directs meta substitution. Exhibits lower inhibitory activity in enzymatic studies compared to methyl or methoxy derivatives .

Comparative Data Table

Positional and Steric Effects

- Substituent Position : In benzenediazonium salts, substituent position critically impacts reactivity. For example, adding a second methyl group at the ortho or meta positions (e.g., 2-methyl or 3-methyl derivatives) can enhance inhibitory activity in enzymatic systems, as seen in thiazolo[4,5-d]thiazole synthesis .

- Steric Hindrance: Bulky substituents (e.g., -N(CH₃)₂ in 4-(dimethylamino)benzenediazonium chloride) reduce coupling efficiency but improve stability, whereas smaller groups like -CH₃ balance reactivity and stability .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.